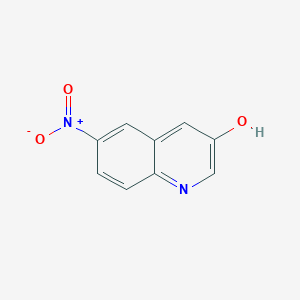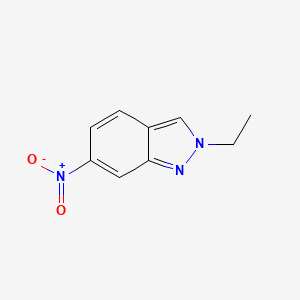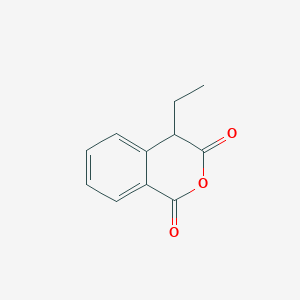
4-Ethylisochroman-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylisochroman-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylisochroman-1,3-dione can be achieved through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen to produce multifunctionalized tricyclic isoindole-1,3-diones .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition-metal-catalyzed reactions and organocatalytic methods to construct the complex heterocyclic structures efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylisochroman-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carbonyl groups and the isoindoline nucleus.
Common Reagents and Conditions:
Oxidation: Oxidation reactions often involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Ethylisochroman-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethylisochroman-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Isoindoline-1,3-dione: Shares a similar core structure but lacks the ethyl group at the 4-position.
Phthalimide: Another isoindoline-1,3-dione derivative commonly used in organic synthesis and as a precursor for various pharmaceuticals.
Uniqueness: 4-Ethylisochroman-1,3-dione is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-ethyl-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C11H10O3/c1-2-7-8-5-3-4-6-9(8)11(13)14-10(7)12/h3-7H,2H2,1H3 |
InChI Key |
WBWONBMFLJITIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2C(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)
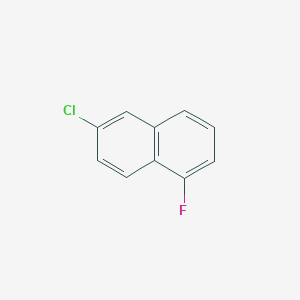

![Thiazolo[5,4-f]isoquinoline](/img/structure/B11908580.png)

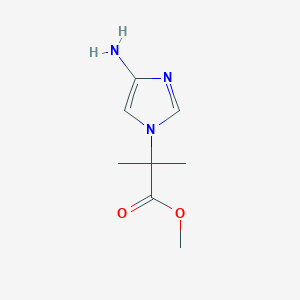

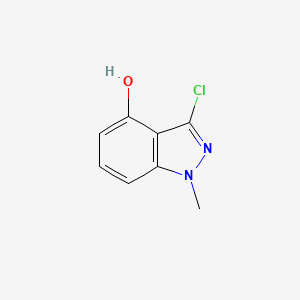
![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)



